molecular formula C7H8O4S B3056424 3-Hydroxy-4-methylbenzenesulfonic acid CAS No. 7134-03-4

3-Hydroxy-4-methylbenzenesulfonic acid

Cat. No.: B3056424
CAS No.: 7134-03-4
M. Wt: 188.2 g/mol
InChI Key: YARIFRHBFXEJNY-UHFFFAOYSA-N
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Description

It is a derivative of benzenesulfonic acid, where a hydroxyl group and a methyl group are substituted at the 3rd and 4th positions, respectively . This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-methylbenzenesulfonic acid is unique due to the presence of both hydroxyl and methyl groups in specific positions, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-Hydroxy-4-methylbenzenesulfonic acid, also known as policresulen, is a sulfonic acid derivative that has garnered attention for its biological activity, particularly in medical and therapeutic applications. This compound is primarily recognized for its antiseptic and hemostatic properties, making it useful in treating various mucous membrane lesions.

This compound exhibits a structure characterized by a hydroxyl group and a sulfonic acid group attached to a methylbenzene ring. Its chemical formula is C7H8O4SC_7H_8O_4S. The compound acts primarily as a competitive inhibitor of the dengue virus protease NS2B/NS3, which is crucial for viral replication. This inhibition results in the prevention of viral proliferation in infected cells, making it a potential therapeutic agent against viral infections, particularly dengue fever.

Antimicrobial Effects

Research indicates that this compound possesses significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) has been tested against pathogens such as Staphylococcus aureus and Enterococcus faecalis, demonstrating effective inhibition at specific concentrations. The compound's mechanism includes disrupting bacterial cell membranes and inhibiting essential metabolic processes .

DNA Interaction

The compound has also been studied for its interaction with DNA. It exhibits both hydrolytic and oxidative cleavage of DNA, which can be evaluated using gel electrophoresis techniques. The binding affinity to calf thymus DNA (CT-DNA) was assessed using UV-Vis spectroscopy, revealing that the compound interacts electrostatically with DNA, potentially influencing genetic material stability and integrity .

Antioxidant Properties

In addition to its antimicrobial and DNA-binding activities, this compound demonstrates antioxidant properties. Using the DPPH radical scavenging assay, the compound has been shown to effectively neutralize free radicals, highlighting its potential role in protecting cells from oxidative stress .

Applications in Medicine

The primary applications of this compound include:

  • Topical Treatments : It is utilized in formulations for treating gynecological infections, oral ulcers, and hemorrhoids due to its antiseptic properties.
  • Surgical Applications : As a hemostatic agent, it aids in controlling bleeding during surgical procedures by promoting selective coagulation of necrotic tissues while sparing healthy tissues .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains reported that the compound exhibited a strong inhibitory effect on Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating significant potency against these pathogens .
  • DNA Cleavage Investigation : Another research effort focused on the compound's ability to cleave DNA strands under oxidative conditions, showing that it could induce DNA damage without external agents, which raises concerns about potential genotoxic effects but also suggests utility in therapeutic contexts where DNA targeting is desired .
  • Antioxidant Activity Assessment : The antioxidant capacity was quantified using the DPPH method, revealing that this compound has comparable activity to established antioxidants like butylated hydroxytoluene (BHT), suggesting its potential application in formulations aimed at reducing oxidative stress in biological systems .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and Enterococcus faecalis
DNA CleavageInduces hydrolytic and oxidative cleavage of DNA
AntioxidantScavenges free radicals effectively
HemostaticPromotes selective coagulation of necrotic tissues

Properties

IUPAC Name

3-hydroxy-4-methylbenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-5-2-3-6(4-7(5)8)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARIFRHBFXEJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500416
Record name 3-Hydroxy-4-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7134-03-4
Record name 3-Hydroxy-4-methylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-4-METHYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8A174030U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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